4-(2-Oxo-3-bornylidenemethyl)phenyl trimethylammonium methylsulphate
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Overview
Description
Mechanism of Action
- Quaternary ammonium salts like this one often exhibit antimicrobial properties and are used in various applications, including as disinfectants and preservatives .
- The methyl group attached to the phenyl ring could enhance lipophilicity, allowing the compound to penetrate lipid bilayers .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
Its potential applications span antimicrobial agents, preservatives, and more. If you need additional details or have specific questions, feel free to ask! 😊
Biochemical Analysis
Biochemical Properties
4-(2-Oxo-3-bornylidenemethyl)phenyl trimethylammonium methylsulphate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of biomolecules . The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity . Additionally, this compound can interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the expression of genes involved in cell growth, differentiation, and apoptosis . Moreover, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the production and utilization of energy within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, such as enzymes and receptors . These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can remain stable under certain conditions, but may degrade over time, leading to changes in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing cellular function and promoting cell survival . At higher doses, it can lead to toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the synthesis and degradation of biomolecules, affecting the overall metabolic balance within cells . Additionally, this compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of energy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its accumulation and activity within different tissues .
Subcellular Localization
The subcellular localization of this compound is essential for its function . This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of this compound can affect its activity and interactions with other biomolecules, influencing its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxo-3-bornylidenemethyl)phenyl trimethylammonium methylsulphate involves the reaction of camphor derivatives with benzalkonium compounds under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using advanced reactors and purification systems. The process includes multiple steps such as mixing, heating, and cooling, followed by purification techniques like crystallization and filtration to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxo-3-bornylidenemethyl)phenyl trimethylammonium methylsulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
Scientific Research Applications
4-(2-Oxo-3-bornylidenemethyl)phenyl trimethylammonium methylsulphate has a wide range of scientific research applications:
Chemistry: Used as a reference material for analytical methods like liquid chromatography.
Biology: Studied for its potential effects on biological systems and its role as a UV filter.
Medicine: Investigated for its potential therapeutic applications due to its UV-absorbing properties.
Industry: Widely used in the formulation of sunscreens and cosmetic products to provide UV protection.
Comparison with Similar Compounds
Similar Compounds
- Benzylidene camphor sulfonic acid
- Isoamyl 4-methoxycinnamate
- Octinoxate
- Iscotrizinol
- Ethylhexyl triazone
- Ecamsule
- Diethylamino Hydroxybenzoyl Hexyl Benzoate
- 3-(4-Methylbenzylidene)camphor
- Drometrizole trisiloxane
Uniqueness
Compared to these similar compounds, 4-(2-Oxo-3-bornylidenemethyl)phenyl trimethylammonium methylsulphate stands out due to its high photostability and fat-solubility, making it one of the most effective UV absorbers for use in sunscreens and cosmetics .
Properties
CAS No. |
52793-97-2 |
---|---|
Molecular Formula |
C20H28NO.CH3O4S C21H31NO5S |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
methyl sulfate;trimethyl-[4-[(Z)-[(1R,4S)-4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]azanium |
InChI |
InChI=1S/C20H28NO.CH4O4S/c1-19(2)17-11-12-20(19,3)18(22)16(17)13-14-7-9-15(10-8-14)21(4,5)6;1-5-6(2,3)4/h7-10,13,17H,11-12H2,1-6H3;1H3,(H,2,3,4)/q+1;/p-1/b16-13-;/t17-,20+;/m0./s1 |
InChI Key |
ZANFQAKBYANGPR-KTAPMUFYSA-M |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)/C(=C/C3=CC=C(C=C3)[N+](C)(C)C)/C2=O.COS(=O)(=O)[O-] |
SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)[N+](C)(C)C)C)C.CS(=O)(=O)[O-] |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)[N+](C)(C)C)C)C.COS(=O)(=O)[O-] |
52793-97-2 | |
Pictograms |
Irritant |
Synonyms |
4-((2-oxo-3-bornylidene)methyl)-phenyltrimethylammonium methylsulfate OBMPTMS |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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